8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-6-13-4(7(9,10)11)3-14(6)2-1-12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJHKSUQZLPAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676952 | |
| Record name | 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611240-68-7 | |
| Record name | 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611240-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Biochemical Analysis
Cellular Effects
The effects of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby affecting cell growth and division. Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their functions. This binding interaction may involve hydrogen bonding, hydrophobic interactions, or van der Waals forces. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. This compound can also affect metabolic flux, altering the levels of specific metabolites and influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, facilitating its uptake and distribution. The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological effects.
Biological Activity
8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H3ClF3N3
- Molecular Weight : 233.57 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cytokine Modulation : The compound has been shown to influence the production and action of pro-inflammatory cytokines, such as IL-17, which plays a crucial role in inflammatory responses .
- Ion Channel Regulation : It may also affect ion channel functions that are essential in muscle contraction and neurotransmission .
Therapeutic Applications
Research indicates that this compound exhibits potential therapeutic applications in several areas:
- Anti-inflammatory Agents : Due to its ability to modulate cytokine levels, it is being investigated for use in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer progression.
Study 1: Anti-inflammatory Effects
A study published in the European Patent Office highlighted the compound's effectiveness in reducing inflammation in animal models. The results demonstrated a significant decrease in IL-17 levels, indicating its potential as an anti-inflammatory agent .
Study 2: Antitumor Potential
In another investigation, researchers explored the antitumor effects of this compound in vitro. The compound was found to induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .
Data Table: Biological Activity Summary
Scientific Research Applications
Biological Activities
Antitumor Activity:
Research has demonstrated that derivatives of imidazo[1,2-a]pyrazine, including 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, exhibit promising antitumor properties. For instance, studies have shown that certain imidazo[1,2-a]pyrazine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with low micromolar IC50 values. These compounds act by inducing apoptosis and inhibiting key signaling pathways involved in tumor progression .
Enzyme Inhibition:
The compound has been identified as a potent inhibitor of phosphodiesterase 10 (PDE10), an enzyme implicated in various neurodegenerative diseases. Inhibition of PDE10 is associated with improved cognitive function and neuroprotection. This makes this compound a candidate for the development of therapeutics aimed at treating conditions like schizophrenia and Huntington's disease .
Antimicrobial Properties:
Some studies have reported the antimicrobial efficacy of imidazo[1,2-a]pyrazine derivatives against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. This property highlights the potential use of these compounds in developing new antibiotics .
Synthetic Methodologies
Synthesis Techniques:
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:
- Vilsmeier Formylation: This method is used to introduce formyl groups into the imidazo structure, facilitating further modifications.
- Michael Addition: This reaction allows for the incorporation of trifluoromethyl groups, enhancing the compound's biological activity.
- Cyclization Reactions: Cyclization strategies are employed to construct the imidazo ring system efficiently .
Therapeutic Potential
Neurological Disorders:
Given its role as a PDE10 inhibitor, this compound shows promise in treating neurological disorders characterized by cognitive deficits. Preclinical studies suggest that compounds in this class may enhance dopaminergic signaling and improve synaptic plasticity .
Cancer Treatment:
The antitumor properties indicate potential applications in oncology. The ability to induce apoptosis in cancer cells positions this compound as a candidate for further development into anticancer agents. Ongoing research is focused on optimizing its structure to enhance selectivity and reduce toxicity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Farag et al. (2020) | Antitumor Activity | Reported significant cytotoxicity against MCF-7 cell line with IC50 values in micromolar range. |
| Jismy et al. (2021) | Enzyme Inhibition | Identified as an effective PDE10 inhibitor with potential implications for cognitive enhancement therapies. |
| Lima et al. (2020) | Antimicrobial Properties | Demonstrated broad-spectrum antimicrobial activity against several pathogenic bacteria. |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of imidazo[1,2-a]pyrazine derivatives are highly dependent on substituent patterns. Key analogs include:
Key Observations :
- Positional Isomerism : 2-Aryl derivatives (e.g., 2-naphthyl) exhibit lower antibacterial activity compared to 3-aryl analogs, likely due to steric hindrance or electronic effects .
- Trifluoromethyl vs. Methyl : The CF₃ group improves metabolic stability and binding affinity compared to methyl (CH₃), as seen in antibacterial derivatives .
- Heterocyclic Core Modifications : Replacing the imidazo[1,2-a]pyrazine core with triazolo[4,3-a]pyrazine (e.g., compound in ) alters electron distribution and bioactivity.
Physical and Optical Properties
- Optical Properties : Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids (e.g., compound 8e in ) exhibit aggregation-induced blue-shifted emission (λem ~450 nm), attributed to extended π-conjugation. However, optical data for 8-chloro-2-CF₃ imidazo[1,2-a]pyrazine remains unreported.
- Lipophilicity : The CF₃ group increases logP compared to methyl or chloro analogs, enhancing membrane permeability .
Preparation Methods
Cyclization-Based Synthesis
The fundamental approach to synthesizing 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine involves cyclization reactions starting from precursors containing pyrazine and imidazole moieties or their equivalents.
- Starting Materials: Typically, pyrazine derivatives bearing functional groups amenable to cyclization (e.g., amino or hydrazino groups) are reacted with trifluoromethyl-substituted reagents.
- Cyclization Reaction: The reaction proceeds via intramolecular nucleophilic attack leading to ring closure, forming the fused imidazo[1,2-a]pyrazine skeleton.
- Functional Group Introduction: The trifluoromethyl group is introduced either via trifluoromethylated starting materials or by trifluoromethylation reactions post ring formation.
- Chlorination: Chlorine substitution at the 8-position can be achieved by using chlorinated pyrazine precursors or by electrophilic chlorination after ring closure.
This method is supported by analogies to known synthetic routes for related imidazopyrazinone compounds, as described in patent literature and medicinal chemistry reports.
Ultrasound-Assisted Metal- and Solvent-Free Synthesis
A recent advancement involves the use of ultrasound irradiation to promote cyclization reactions under environmentally benign conditions:
- Technique: Ultrasound irradiation facilitates the cyclization of trifluoromethyl-substituted ynones with amino-substituted heterocycles in neat conditions (no solvent).
- Advantages: This method is metal-free, solvent-free, and additive-free, aligning with green chemistry principles.
- Reaction Conditions: Typically performed in open air at room temperature or slightly elevated temperatures, with reaction times around 30 minutes to 1 hour.
- Yields: High isolated yields (up to 82%) have been reported, with good functional group tolerance.
- Scalability: The method is adaptable to continuous flow reactors, enabling gram-scale synthesis and industrial applicability.
This approach is particularly useful for synthesizing trifluoromethyl-substituted imidazo-fused heterocycles closely related to the target compound.
Multi-Step Synthesis via Intermediate Amino Derivatives
Another approach involves multi-step synthesis starting from 1-(8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives:
- Step 1: Synthesis of the amino-substituted imidazo[1,2-a]pyrazine intermediate.
- Step 2: Reaction of this intermediate with aryl alcohols in the presence of potassium carbonate (K2CO3) to form substituted derivatives.
- Yields: Generally good yields are obtained except for certain sterically hindered or electronically challenging substrates.
- Side Reactions: Some undesired products may form due to competing hydroxy or amino group reactions, requiring careful control of reaction conditions.
This method highlights the versatility of the this compound scaffold for further functionalization.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Features | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization from substituted pyrazine | Classical method, uses chlorinated precursors | Heating, solvents like dioxane | 60–85 | Well-established, versatile | Requires chlorinated intermediates |
| Ultrasound-assisted metal-free synthesis | Solvent- and metal-free, ultrasound-promoted | Neat conditions, open air, 30–60 min | 78–82 | Green, scalable, high yield | Requires ultrasound equipment |
| Multi-step synthesis via amino derivatives | Multi-step, uses K2CO3 for substitution | Mild heating, organic solvents | 65–80 | Allows further functionalization | Side reactions possible |
Research Findings and Analysis
- The ultrasound-assisted synthesis method represents a significant advancement, offering a sustainable and efficient route to trifluoromethylated fused heterocycles without the use of metals or solvents.
- Cyclization reactions remain the backbone of synthetic strategies, with various substituents tolerated on the pyrazine ring system, enabling structural diversity.
- Functionalization at the 8-position with chlorine is typically achieved through the choice of starting materials rather than post-synthetic modification, ensuring regioselectivity and yield.
- The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is critical for its biological activity and pharmaceutical potential.
- Multi-step syntheses involving amino intermediates allow for the generation of derivatives with improved biological profiles, although they require careful control to minimize side products.
Q & A
What are the common synthetic routes for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine?
Basic Question
The compound is typically synthesized via condensation reactions or cross-coupling methodologies. Key approaches include:
- Chlorination of precursor imidazo[1,2-a]pyrazines : 8-Chloro derivatives are often prepared by reacting imidazo[1,2-a]pyrazine intermediates with chlorinating agents like POCl₃ or via palladium-catalyzed cross-coupling with chlorobenzenes .
- Trifluoromethyl introduction : The trifluoromethyl group is incorporated using reagents such as CF₃Cu or via nucleophilic substitution with CF₃-containing boronic acids under Suzuki-Miyaura conditions .
- Multi-component reactions : For example, reactions involving aminopyrazines, aldehydes, and isonitriles in acidic media yield substituted imidazo[1,2-a]pyrazines .
How is structural characterization performed for imidazo[1,2-a]pyrazine derivatives?
Basic Question
Characterization relies on:
- X-ray crystallography : Resolves regiochemical ambiguities, as seen in the confirmation of 10-fluoro-6-phenylbenzoimidazo-pyrrolo-pyrazine (8c) .
- NMR spectroscopy : Key signals include δ 8.45 (d, J = 9.2 Hz) for pyrazine protons and coupling constants (e.g., JC–F = 24.0 Hz) for fluorinated substituents .
- HRMS/ESI-QTOF : Validates molecular formulas (e.g., [M + Na]<sup>+</sup> at m/z 324.0907) .
How can regioselectivity challenges in multi-component cyclization reactions be addressed?
Advanced Question
Regioselectivity in hybrid structures (e.g., benzoimidazo-pyrrolo-pyrazines) is influenced by:
- Substrate symmetry : Unsymmetrical o-phenylenediamines (e.g., 4-fluoro-o-phenylenediamine) yield regioisomers, resolved via X-ray crystallography .
- Acid catalysts : Trifluoroacetic acid (TFA) in DMSO or DBSA in toluene optimizes yields and selectivity .
- Temperature control : Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic control .
What strategies optimize bioactivity through substitution pattern modifications?
Advanced Question
Substitution at positions 2, 3, 6, and 8 significantly alters bioactivity:
- Position 8 (chloro/trifluoromethyl) : Enhances metabolic stability and receptor binding (e.g., NF-κB inhibition with IC50 = 1.02 µmol L<sup>–1</sup> for compound 3h) .
- Position 2 (methyl/ethyl) : Modulates adrenergic receptor selectivity; 2-methyl derivatives show α2-receptor affinity (Ki = 70 nM) .
- Hybrid scaffolds : Pyrazole conjugation reduces oxidative stress (e.g., MDA levels ↓ by 60% in sepsis models) .
How can contradictions between in vitro receptor binding and in vivo efficacy be resolved?
Advanced Question
Discrepancies arise due to pharmacokinetic factors or off-target effects. Methodological solutions include:
- Metabolic profiling : Assess stability in liver microsomes to identify rapid clearance (e.g., 8-piperazinyl derivatives show T1/2 < 2 hrs) .
- Proteomics/transcriptomics : Identify off-target interactions (e.g., cross-reactivity with β1-adrenergic receptors) .
- Dosing optimization : Subcutaneous administration improves bioavailability for hypoglycemic agents .
What biological targets are associated with this compound derivatives?
Basic Question
Key targets include:
- NF-κB pathway : Inhibition reduces pro-inflammatory cytokines (TNF-α ↓ 50%, IL-6 ↓ 45%) in sepsis models .
- Telomerase : Imidazo[1,2-a]pyrazines inhibit telomerase activity (IC50 ~10 µM) in cancer cell lines .
- Adrenergic receptors : Piperazinyl derivatives exhibit α2-selectivity (Ki = 2 nM) over α1 (Ki = 140 nM) .
What challenges arise in scaling up synthetic routes for imidazo[1,2-a]pyrazines?
Advanced Question
Scale-up hurdles include:
- Purification complexity : Regioisomeric byproducts require HPLC or crystallization (e.g., 8c vs. 8e) .
- Hazardous reagents : Use of POCl3 or CF3CO2H necessitates specialized equipment .
- Yield optimization : DBSA/toluene systems improve yields (80–90%) compared to TFA/DMSO (<50%) .
How can structure-activity relationships (SAR) guide anti-inflammatory vs. cytotoxic balance?
Advanced Question
SAR strategies include:
- Polar substituents : Hydroxyl or methoxy groups reduce cytotoxicity (e.g., 3h: IC50 >100 µM in MCF-12A) .
- Halogen positioning : 6-Chloro derivatives enhance telomerase inhibition without cytotoxicity (IC50 = 11 µM in HepG2) .
- Scaffold rigidity : Dihydroimidazo rings lower α2-affinity but retain α1-binding, reducing side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
